molecular formula C18H18N2O3 B12177698 N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12177698
M. Wt: 310.3 g/mol
InChI Key: GKVYVDSOUGSHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with a carboxamide group and a 2,4-dimethoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can modulate cellular processes, leading to therapeutic effects like reduced cell proliferation or enhanced apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which is known for its versatility in medicinal chemistry and its ability to interact with a wide range of biological targets.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H18N2O3/c1-20-11-14(13-6-4-5-7-16(13)20)18(21)19-15-9-8-12(22-2)10-17(15)23-3/h4-11H,1-3H3,(H,19,21)

InChI Key

GKVYVDSOUGSHPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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